molecular formula C14H14N2O2 B7465611 3-methoxy-4-methyl-N-pyridin-3-ylbenzamide

3-methoxy-4-methyl-N-pyridin-3-ylbenzamide

Cat. No. B7465611
M. Wt: 242.27 g/mol
InChI Key: VINADRYFDKLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-methyl-N-pyridin-3-ylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPB-PEA, and it is a member of the phenylethylamine family of compounds. The chemical formula for MPB-PEA is C16H17N2O2.

Mechanism of Action

The mechanism of action of MPB-PEA is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MPB-PEA has been shown to have several biochemical and physiological effects. Studies have shown that it can increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. It has also been shown to have antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using MPB-PEA in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on MPB-PEA. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of depression and other mood disorders. Further research is needed to fully understand the mechanism of action of MPB-PEA and its potential therapeutic applications.

Synthesis Methods

The synthesis of MPB-PEA involves several steps. The starting material is 3-methoxy-4-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the amide. Finally, the amide is reduced with sodium borohydride to give MPB-PEA.

Scientific Research Applications

MPB-PEA has been studied for its potential use in scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that MPB-PEA can protect neurons against oxidative stress, which is a common cause of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-methoxy-4-methyl-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-5-6-11(8-13(10)18-2)14(17)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINADRYFDKLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-4-methyl-N-pyridin-3-ylbenzamide

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